molecular formula C20H22N2O5S B13951256 5-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-1,3,4-oxadiazole-2(3H)-thione CAS No. 78613-15-7

5-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-1,3,4-oxadiazole-2(3H)-thione

Cat. No.: B13951256
CAS No.: 78613-15-7
M. Wt: 402.5 g/mol
InChI Key: BADNWWMCZDWIOR-UHFFFAOYSA-N
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Description

5-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-1,3,4-oxadiazole-2(3H)-thione (CAS Registry Number 78613-15-7) is a specialized organic compound with a molecular formula of C20H22N2O5S and a molecular weight of 402.46 g/mol. This chemical features a 1,3,4-oxadiazole-2-thione heterocyclic core, a five-membered ring containing two nitrogen atoms and one oxygen atom, which is recognized in medicinal chemistry as a key pharmacophore due to its versatile biological activities. The structure is further substituted with a 1,2-bis(3,4-dimethoxyphenyl)ethyl group, contributing to its specific physicochemical properties, including a calculated density of 1.274 g/cm³ and a high calculated boiling point of 502.2°C . The 1,3,4-oxadiazole scaffold is a privileged structure in drug discovery, known for its significant role in the development of novel therapeutic agents. Derivatives of this heterocycle have demonstrated a broad and promising spectrum of pharmacological activities in scientific research. Notably, they have been investigated as anti-inflammatory agents, where their pharmacological activity is often associated with the suppression of prostaglandin biosynthesis by inhibiting the cyclooxygenase (COX) enzymes . Furthermore, 1,3,4-oxadiazole-based compounds are the subject of intensive research in oncology. They have shown potent antiproliferative effects against various cancer cell lines through diverse mechanisms, including the inhibition of critical enzymes such as thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase . This mechanism-based approach makes them valuable tools for probing cancer biology and developing targeted therapies. The compound is supplied For Research Use Only (RUO) and is strictly intended for laboratory investigations. It is not intended for human, veterinary, or diagnostic use.

Properties

CAS No.

78613-15-7

Molecular Formula

C20H22N2O5S

Molecular Weight

402.5 g/mol

IUPAC Name

5-[1,2-bis(3,4-dimethoxyphenyl)ethyl]-3H-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C20H22N2O5S/c1-23-15-7-5-12(10-17(15)25-3)9-14(19-21-22-20(28)27-19)13-6-8-16(24-2)18(11-13)26-4/h5-8,10-11,14H,9H2,1-4H3,(H,22,28)

InChI Key

BADNWWMCZDWIOR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC(C2=CC(=C(C=C2)OC)OC)C3=NNC(=S)O3)OC

Origin of Product

United States

Preparation Methods

Core Synthesis via Cyclocondensation of Acyl Hydrazides

The primary method involves reacting 1,2-bis(3,4-dimethoxyphenyl)ethyl acyl hydrazide with carbon disulfide (CS₂) in a basic alcoholic medium.

Procedure :

  • Acyl Hydrazide Preparation :
    The precursor acyl hydrazide is synthesized by reacting 1,2-bis(3,4-dimethoxyphenyl)ethyl carboxylic acid with hydrazine hydrate in ethanol under reflux.
  • Cyclocondensation :
    • The acyl hydrazide (10 mmol) is dissolved in ethanol (50 mL) with potassium hydroxide (12 mmol).
    • CS₂ (15 mmol) is added dropwise at 0°C, followed by refluxing for 8–12 hours.
    • The mixture is acidified with dilute HCl to precipitate the product, which is filtered and recrystallized from ethanol/DMF (1:1).

Key Data :

Parameter Value Source
Yield 70–75%
Reaction Time 8–12 hours
Recrystallization Solvent Ethanol/DMF

Mechanism :
The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on CS₂, forming a thiocarbazate intermediate. Intramolecular cyclization under basic conditions yields the oxadiazole-thione core. Thiol-thione tautomerism is observed in the final product, with the thione form predominating due to thermodynamic stability.

Mannich Reaction for Functionalization

Post-synthesis functionalization via Mannich reactions introduces piperidine or morpholine side chains, enhancing pharmacological properties.

Example :

  • React 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2(3H)-thione with formaldehyde and piperidine derivatives in ethanol.
  • Yields: 47–87%, depending on the amine used.

Application to Target Compound :
This method could modify the bis(3,4-dimethoxyphenyl)ethyl group to introduce additional bioactive moieties.

Spectroscopic Characterization

Post-synthesis validation includes:

  • IR Spectroscopy : C═S stretch at 1238–1322 cm⁻¹ and C-O-C stretch at 1249 cm⁻¹.
  • ¹H NMR : Singlets for methoxy groups (δ 3.61–3.82 ppm) and aromatic protons (δ 6.81–8.10 ppm).
  • ¹³C NMR : C═S signal at δ 179.66 ppm.

Optimization and Challenges

  • Solvent Choice : Ethanol is preferred for cyclocondensation due to its polarity and miscibility with CS₂.
  • Acidification : Gradual addition of HCl minimizes side reactions.
  • Yield Improvement : Use of anhydrous conditions and inert atmospheres enhances reproducibility.

Chemical Reactions Analysis

5-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-1,3,4-oxadiazole-2(3H)-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of corresponding alcohols or amines.

    Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the ring.

Scientific Research Applications

    Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-1,3,4-oxadiazole-2(3H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its anticancer properties.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Their Impact

The substituent at position 5 of the 1,3,4-oxadiazole-2(3H)-thione scaffold is critical for modulating bioactivity. Below is a comparative analysis of key analogs:

Compound Name Substituent at Position 5 Key Biological Activities References
Target Compound 1,2-Bis(3,4-dimethoxyphenyl)ethyl Inferred: Potential anti-inflammatory, anticancer (based on SAR) -
5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione 3,4-Dimethoxyphenyl Anti-inflammatory (61.9% inhibition at 20 mg/kg)
5-(Quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione Quinolin-2-yl Anticancer (2.5–27-fold potency vs. 5-fluorouracil)
5-(3,4-Dichlorophenyl)-1,3,4-oxadiazole-2(3H)-thione 3,4-Dichlorophenyl Antimicrobial, cytotoxic
5-(Pyridin-2-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione Pyridin-2-ylmethyl Synthetic intermediate

Key Observations :

  • Electron-donating groups (e.g., methoxy in the target compound) may enhance membrane permeability and receptor binding compared to electron-withdrawing groups (e.g., chlorine in 3,4-dichlorophenyl derivatives) .

Pharmacological Activities

Anti-Inflammatory Activity
  • 5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione exhibited 61.9% inhibition in carrageenan-induced edema models, comparable to indomethacin (64.3%) .
  • Target Compound : The additional dimethoxyphenyl group may enhance activity due to increased electron density and steric bulk.
Anticancer Activity
  • N-Mannich Bases of 5-(Quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione showed IC₅₀ values as low as 0.8 µM against HepG2 and MCF-7 cells .
  • Target Compound : The bis(3,4-dimethoxyphenyl)ethyl group may target kinases or telomerase, similar to phenylpiperazine derivatives .
Antimicrobial Activity
  • 5-(3,4-Dichlorophenyl) Derivatives demonstrated broad-spectrum antimicrobial activity, with MIC values as low as 32 µg/mL against Candida krusei .
  • Target Compound : Methoxy groups may reduce antimicrobial efficacy compared to chlorophenyl analogs but improve selectivity.

Structure-Activity Relationship (SAR) Insights

  • Methoxy Groups : Enhance lipophilicity and π-π stacking interactions but may reduce metabolic stability .
  • Chlorine Substituents : Increase electrophilicity, favoring covalent interactions with target enzymes .
  • Bulkier Substituents (e.g., ethyl-bridged dimethoxyphenyl): May improve binding to hydrophobic pockets in proteins .

Biological Activity

5-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-1,3,4-oxadiazole-2(3H)-thione is a compound belonging to the oxadiazole family, known for its diverse biological activities. The oxadiazole moiety has gained attention in medicinal chemistry due to its potential as a scaffold for developing novel therapeutic agents. This article reviews the biological activities associated with this specific compound, including its synthesis, mechanisms of action, and efficacy against various biological targets.

Chemical Structure and Properties

The compound's structure can be represented by the following molecular formula:

  • Molecular Formula : C20_{20}H22_{22}N2_{2}O4_{4}S
  • Molecular Weight : 402.46 g/mol

The compound features two methoxy-substituted phenyl groups attached to a central oxadiazole-thione core, which is crucial for its biological activity.

Biological Activity Overview

  • Anticancer Activity :
    • Studies have shown that 1,3,4-oxadiazoles exhibit significant anticancer properties by targeting various mechanisms involved in cancer cell proliferation. The compound has been tested against several cancer cell lines including:
      • HeLa (Cervical Cancer)
      • MCF7 (Breast Cancer)
      • HCT116 (Colorectal Cancer)
    The results indicate that this compound exhibits IC50_{50} values less than 25 µM against these cell lines, suggesting potent anticancer activity .
  • Antimicrobial Activity :
    • The compound has demonstrated broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans. Minimum inhibitory concentrations (MICs) were reported to range between 0.5 to 8 µg/mL for various derivatives of the oxadiazole .
  • Mechanisms of Action :
    • The anticancer effects are attributed to the inhibition of key enzymes involved in DNA replication and repair processes such as thymidylate synthase and topoisomerase II. Additionally, the compound may induce apoptosis in cancer cells through reactive oxygen species (ROS) generation .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from appropriate precursors. The synthetic pathway often includes:

  • Formation of the oxadiazole ring through condensation reactions.
  • Subsequent substitution reactions to introduce the dimethoxyphenyl groups.

Case Studies

Several studies have highlighted the efficacy of this compound in various biological assays:

StudyCell LineIC50_{50} (µM)Activity
HeLa<25Anticancer
MCF7<25Anticancer
HCT116<25Anticancer
E. coli0.5–8Antimicrobial
S. aureus0.5–8Antimicrobial

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